molecular formula C17H26N4O2S B2969517 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 333435-94-2

8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2969517
CAS RN: 333435-94-2
M. Wt: 350.48
InChI Key: YBCBWVLGPPNDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as HDMP-28, is a synthetic compound that belongs to the class of cathinones. It is a potent stimulant and has been found to have similar effects to other cathinones such as methylone and mephedrone. HDMP-28 has been the subject of scientific research due to its potential use as a tool for studying the central nervous system.

Mechanism of Action

8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione works by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione.
Biochemical and Physiological Effects:
8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been found to have a number of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased energy, euphoria, and feelings of well-being. It also increases heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on behavior and cognition. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the brain.

Future Directions

There are a number of future directions for research on 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione. One area of research could be to investigate the long-term effects of 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione on the brain and behavior. Another area of research could be to investigate the potential therapeutic uses of 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, research could be conducted to develop new compounds that are similar to 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione but with fewer side effects.

Synthesis Methods

The synthesis of 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves a multi-step process that starts with the reaction of 4-methylpropiophenone with thiourea to form 4-methylpropiophenone thiourea. This compound is then reacted with hydrazine hydrate to produce 4-methylpropiophenone hydrazone. The next step involves the reaction of 4-methylpropiophenone hydrazone with 2-methylacrolein to form 4-methylpropiophenone hydrazone acrolein adduct. Finally, this compound is reacted with 8-bromo-1-octene to produce 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione.

Scientific Research Applications

8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been used in scientific research as a tool to study the central nervous system. It has been found to be a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it useful for studying the effects of dopamine on behavior and cognition.

properties

IUPAC Name

8-hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-6-7-8-9-10-24-16-18-14-13(21(16)11-12(2)3)15(22)20(5)17(23)19(14)4/h2,6-11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBWVLGPPNDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

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